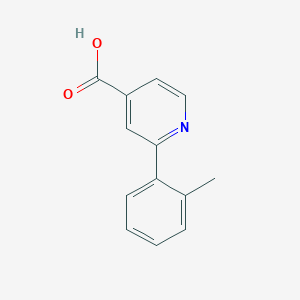

2-(2-Methylphenyl)isonicotinic acid

Description

Historical Context of Substituted Pyridine (B92270) Carboxylic Acids in Academic Inquiry

The study of pyridine carboxylic acids, including isonicotinic acid and its isomers, picolinic acid (2-carboxylic acid) and nicotinic acid (3-carboxylic acid), has a rich history. nist.gov Initially explored as fundamental heterocyclic systems, their importance surged in the mid-20th century. A pivotal moment was the discovery of the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid), a derivative of isonicotinic acid. This discovery catalyzed extensive research into the synthesis and biological evaluation of a vast array of substituted pyridine carboxylic acids, as investigators sought to understand structure-activity relationships and develop new therapeutic agents. nih.gov The production of isonicotinic acid became a significant focus, driven by the need to manufacture this crucial drug.

The Significance of the Isonicotinic Acid Scaffold in Synthetic Organic Chemistry

The isonicotinic acid framework is a versatile scaffold in synthetic organic chemistry for several reasons. The pyridine ring is an electron-deficient aromatic system, which influences its reactivity in substitution reactions. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, a property that is exploited in the development of metal-organic frameworks (MOFs) and coordination polymers. ajol.info

Furthermore, the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. nih.gov Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the direct functionalization of the pyridine ring's C-H bonds, allowing for the efficient synthesis of structurally diverse isonicotinic acid derivatives. nih.gov These advanced synthetic routes provide access to novel compounds with tailored electronic and steric properties for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

Overview of 2-Substituted Isonicotinic Acids: An Academic Perspective

The introduction of a substituent at the 2-position of the isonicotinic acid ring, adjacent to the nitrogen atom, significantly impacts the molecule's properties. This substitution can induce steric hindrance, influencing the molecule's conformation and its ability to coordinate with metal centers. The electronic nature of the substituent—whether electron-donating or electron-withdrawing—alters the reactivity of both the pyridine ring and the carboxylic acid group.

The synthesis of 2-substituted isonicotinic acids, particularly 2-aryl derivatives, has been advanced by palladium-catalyzed methodologies. nih.gov These reactions allow for the coupling of various aryl groups to the pyridine core, creating a library of compounds for screening in drug discovery and other research areas. nih.govnih.gov For instance, 2-aryl isonicotinic acid derivatives have been investigated for their potential as anti-inflammatory agents and for their activity against various pathogens. nih.govnih.gov The specific placement of substituents on the aryl ring, as in the case of 2-(2-Methylphenyl)isonicotinic acid, allows for fine-tuning of the compound's three-dimensional structure and biological activity.

While broad research exists on 2-aryl isonicotinic acids, detailed academic studies focusing specifically on the 2-(2-methylphenyl) isomer are limited in publicly available literature. However, its chemical properties can be inferred from related compounds and general principles of organic chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

| Systematic Name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid |

| Alternate Name | 2-(o-Tolyl)isonicotinic acid |

| CAS Number | 883528-31-2 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| SMILES | Cc1ccccc1c2ncccc2C(=O)O |

| InChI Key | IAIXMJKQOKCRSW-UHFFFAOYSA-N |

This data is compiled from chemical supplier databases.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYGNARQGCKWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679495 | |

| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883528-31-2 | |

| Record name | 2-(2-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Methylphenyl Isonicotinic Acid

Retrosynthetic Analysis of the 2-(2-Methylphenyl)isonicotinic Acid Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. semanticscholar.orgresearchgate.net For this compound, the analysis reveals two primary strategic disconnections, leading to two distinct synthetic approaches: cross-coupling reactions and de novo ring formation through cyclization.

The most intuitive disconnection breaks the C-C bond between the pyridine (B92270) ring at the C2-position and the o-tolyl group. This approach suggests a cross-coupling reaction, a powerful and widely used method for forming aryl-aryl bonds. This disconnection leads to two key synthons: a 2-pyridyl cation synthon functionalized with a carboxylic acid at the C4-position and a 2-methylphenyl anion synthon. The corresponding synthetic equivalents would be a 2-halo-isonicotinic acid derivative (e.g., 2-chloro- or 2-bromo-isonicotinic acid) and an organometallic reagent of o-xylene, such as 2-tolylboronic acid.

A second, more complex, retrosynthetic strategy involves the deconstruction of the pyridine ring itself. This approach, known as a cyclization strategy, breaks multiple carbon-nitrogen and carbon-carbon bonds of the heterocycle. This leads to various acyclic precursors that can be assembled in a convergent manner to construct the substituted pyridine core in a single or multi-step sequence. youtube.com This strategy offers the potential for high efficiency by building complexity rapidly from simple, linear chains.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, two major families of synthetic reactions are considered for the preparation of the target molecule.

Cross-Coupling Reactions for C2-Arylation of Isonicotinic Acid Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a robust and versatile methodology for the C2-arylation of pyridine rings. organic-chemistry.orglibretexts.org This approach is often favored due to the commercial availability of a wide range of boronic acids and the high functional group tolerance of the reaction conditions. The synthesis of this compound via this method would involve the reaction of a 2-halo-isonicotinic acid derivative with 2-tolylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

The reactivity of halopyridines in Suzuki couplings can be challenging, with 2-halopyridines often showing lower reactivity compared to their 3- and 4-substituted counterparts. researchgate.net However, advancements in ligand and catalyst design have largely overcome these limitations. The reaction is typically performed on the ester form of isonicotinic acid to avoid potential complications with the free carboxylic acid group. Subsequent hydrolysis of the ester yields the final product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | i-PrOH/H₂O | 80 | ~96 | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | High | orgsyn.org |

This table presents generalized conditions from literature for similar substrates and is for illustrative purposes.

Cyclization Reactions in the Formation of Substituted Pyridine Rings

The construction of the pyridine ring from acyclic precursors, or de novo synthesis, provides an alternative and potentially more convergent route. rsc.org Various classical and modern methods exist for pyridine synthesis. youtube.comnih.gov For instance, the Hantzsch pyridine synthesis and its variations, or multicomponent reactions (MCRs), can assemble highly substituted pyridines in a single step from simple starting materials like aldehydes, β-ketoesters, and an ammonia (B1221849) source. researchgate.netnih.gov

A plausible multicomponent strategy for the this compound framework could involve the condensation of an enamine, a 1,3-dicarbonyl compound equivalent, and a nitrogen source, where the substituents are chosen to yield the desired 2,4-disubstituted pattern. Transition metal-catalyzed [4+2] cycloadditions also offer a powerful method for constructing the pyridine ring with high regioselectivity. nih.govacs.orgacs.org These reactions can combine components like enamides and alkynes to rapidly build the heterocyclic core. acs.org While powerful, achieving the specific substitution pattern of this compound requires careful selection of precursors and reaction conditions to control the regiochemical outcome.

Precursor Synthesis and Intermediate Functionalization

The success of any synthetic strategy hinges on the availability of the necessary precursors.

For the cross-coupling approach, two key intermediates are required: a 2-halo-isonicotinic acid derivative and 2-tolylboronic acid.

2-Halo-isonicotinic Acid Derivatives: These precursors are not commonly available and typically require synthesis. A standard route involves the oxidation of the corresponding 2-halo-4-methylpyridine. For example, 2-chloro-4-methylpyridine (B103993) can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions to yield 2-chloroisonicotinic acid. youtube.com The ester can then be prepared using standard Fischer esterification conditions.

2-Tolylboronic Acid: This reagent is commercially available but can also be readily synthesized in the laboratory. The most common method involves the reaction of 2-bromotoluene (B146081) with magnesium to form the Grignard reagent, which is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis to give the desired boronic acid. georganics.skchemicalbook.com

An alternative strategy involves functional group interconversion at a later stage. For example, a Suzuki coupling could be performed between 2-chloropyridine (B119429) and 2-tolylboronic acid to form 2-(o-tolyl)pyridine. The carboxylic acid group could then be installed at the 4-position. This, however, is a challenging transformation on an unactivated pyridine ring. A more viable route would start with 2-chloro-4-methylpyridine, perform the Suzuki coupling to get 2-(o-tolyl)-4-methylpyridine, and then oxidize the 4-methyl group to a carboxylic acid.

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry encourage the design of chemical processes that are efficient, safe, and environmentally benign. nih.gov Key metrics like atom economy (AE) help quantify the "greenness" of a synthetic route. semanticscholar.org

Atom Economy (AE) is the measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's compare the theoretical atom economy of the two main strategies:

Suzuki-Miyaura Coupling: The reactants include the 2-halo-isonicotinic acid ester, 2-tolylboronic acid, and a base (e.g., Na₂CO₃). The reaction generates stoichiometric amounts of salt (e.g., NaBr) and borate waste, which significantly lowers the atom economy.

Multicomponent Cyclization: In an ideal one-pot multicomponent reaction, all or most of the atoms from the starting materials are incorporated into the final product, often with the elimination of only small molecules like water or ammonia. This generally leads to a much higher atom economy. rsc.org

Table 2: Comparison of Green Chemistry Metrics for Synthetic Routes

| Metric | Suzuki-Miyaura Coupling | Multicomponent Cyclization (Ideal) |

|---|---|---|

| Atom Economy | Moderate to Low (due to stoichiometric byproducts) | High to Excellent (fewer byproducts) |

| Number of Steps | Potentially longer (precursor synthesis + coupling + deprotection) | Potentially shorter (one-pot assembly) |

| Catalyst | Often requires precious metals (e.g., Palladium) | Can be metal-free or use earth-abundant metal catalysts |

| Solvents | Often uses organic solvents (e.g., Toluene, Dioxane) | Can be designed to use greener solvents (e.g., water, ethanol) or be solvent-free |

| Waste Generation | Generates salt and organoboron waste | Generates less waste, often only water |

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylphenyl Isonicotinic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

The conversion of 2-(2-Methylphenyl)isonicotinic acid to its corresponding esters and amides is a fundamental transformation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. youtube.comlibretexts.org The reaction proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org For sterically hindered carboxylic acids, such as this compound, the use of more reactive acylating agents like acyl chlorides may be necessary to achieve efficient conversion. nih.gov The formation of the acyl chloride can be accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). nih.gov

Similarly, amidation can be carried out by reacting the carboxylic acid with an amine. youtube.comyoutube.com Direct amidation often requires high temperatures to drive off the water formed. youtube.com More commonly, the carboxylic acid is first activated, for instance, by converting it to an acid chloride, which then readily reacts with an amine to form the amide. youtube.com The steric hindrance posed by the 2-methylphenyl group may influence the reaction rates and require optimized conditions.

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Product | Ref. |

| Esterification | |||

| Fischer Esterification | Alcohol (e.g., Methanol), conc. H₂SO₄, Heat | Methyl 2-(2-methylphenyl)isonicotinate | youtube.com |

| Via Acyl Chloride | 1. SOCl₂, 2. Alcohol, Base (e.g., Triethylamine) | Corresponding Ester | nih.gov |

| Amidation | |||

| Direct Amidation | Amine, Heat | Corresponding Amide | youtube.com |

| Via Acyl Chloride | 1. SOCl₂, 2. Amine, Base | Corresponding Amide | youtube.com |

| Boronic Acid Catalysis | Amine, Boronic Acid Catalyst, Molecular Sieves | Corresponding Amide | organic-chemistry.org |

Decarboxylation Pathways and Mechanisms

The decarboxylation of pyridinecarboxylic acids is a reaction of significant mechanistic interest. Studies on the decarboxylation of isomeric pyridinecarboxylic acids have shown that picolinic acid (2-pyridinecarboxylic acid) decarboxylates much more readily than isonicotinic acid (4-pyridinecarboxylic acid). cdnsciencepub.comstackexchange.com This difference in reactivity is attributed to the ability of the 2-isomer to form a zwitterionic intermediate where the pyridine (B92270) nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com This zwitterion can then undergo decarboxylation through a stabilized transition state. stackexchange.com

Table 2: Relative Decarboxylation Rates of Pyridinecarboxylic Acids

| Compound | Relative Rate of Decarboxylation | Proposed Intermediate | Ref. |

| Picolinic Acid | Fast | Zwitterion leading to 2-pyridyl carbanion | cdnsciencepub.comstackexchange.com |

| Isonicotinic Acid | Very Slow | Less stable 4-pyridyl carbanion intermediate | cdnsciencepub.comstackexchange.com |

| Nicotinic Acid | Stable | - | stackexchange.com |

Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles and capable of coordinating to metal ions.

Quaternization Reactions and Kinetics

The pyridine nitrogen can be readily quaternized by reacting with alkyl halides, such as methyl iodide or n-butyl bromide, to form pyridinium (B92312) salts. datapdf.comacs.org This reaction follows second-order kinetics, and the rate is influenced by the electronic and steric environment of the pyridine nitrogen. datapdf.com For 2-substituted pyridines, the substituent can sterically hinder the approach of the alkylating agent, leading to a decrease in the reaction rate compared to unsubstituted pyridine. nih.gov The presence of the bulky 2-methylphenyl group in this compound is expected to have a significant impact on the kinetics of quaternization.

The rate of quaternization is also dependent on the solvent polarity, with more polar solvents generally accelerating the reaction. datapdf.com Kinetic studies on the quaternization of various pyridine derivatives provide valuable data on the activation energies (ΔE) and entropies of activation (ΔS‡), which offer insights into the transition state of the reaction. datapdf.com

Table 3: Kinetic Data for Quaternization of Pyridine Derivatives with n-Butyl Bromide at 25°C

| Pyridine Derivative | Rate Constant (k₂) (L/mol·min) | Activation Energy (ΔE) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) | Ref. |

| Pyridine | 4.7 x 10⁻⁵ | 16.0 | -30.0 | datapdf.com |

| 4-Picoline | 8.4 x 10⁻⁵ | 15.95 | -29.3 | datapdf.com |

| 4-Isopropylpyridine | 9.0 x 10⁻⁵ | 15.6 | -30.3 | datapdf.com |

Coordination Behavior of the Pyridine Nitrogen

The pyridine nitrogen of this compound can act as a donor ligand, coordinating to a variety of metal centers. The coordination can occur through the nitrogen atom, and potentially also involving the carboxylate group, making it a bidentate or even a bridging ligand in coordination polymers. The coordination geometry and the stability of the resulting metal complexes are influenced by the nature of the metal ion and the steric bulk of the 2-methylphenyl group.

The coordination chemistry of related pyridinecarboxylic acids, such as pyridine-2,4-dicarboxylic acid, has been studied, revealing the formation of diverse coordination polymers with interesting structural motifs. researchgate.net In such complexes, the pyridine nitrogen and the carboxylate groups participate in binding to the metal ions. researchgate.net For this compound, the coordination is likely to primarily involve the pyridine nitrogen and the carboxylate oxygen atoms, forming chelate rings with metal ions.

Aromatic Ring Functionalization on the 2-Methylphenyl Moiety

The 2-methylphenyl group offers a site for further functionalization, primarily through electrophilic aromatic substitution or transition metal-catalyzed C-H activation reactions.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aryl groups attached to directing groups. rsc.org The pyridine nitrogen in 2-phenylpyridine (B120327) derivatives can act as a directing group, facilitating the ortho-functionalization of the phenyl ring. rsc.org In the case of this compound, the pyridine nitrogen can direct the functionalization to the ortho-positions of the 2-methylphenyl ring, which are the C-3' and C-6' positions. However, the existing methyl group at the C-2' position will sterically influence the regioselectivity of such reactions.

These C-H activation reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and halogen moieties, onto the methylphenyl ring. rsc.org The reaction conditions, including the choice of palladium catalyst, oxidant, and solvent, are crucial for achieving high yields and selectivity. rsc.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. In this compound, two aromatic rings are available for substitution, and the regioselectivity of such reactions is dictated by the electronic nature of the substituents on each ring.

The pyridine ring of the isonicotinic acid is inherently deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. researchgate.netquimicaorganica.org Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen is likely to be protonated, further increasing its deactivating effect. researchgate.net Consequently, electrophilic substitution on the pyridine ring is generally difficult and, when it does occur, is predicted to favor the positions meta to the nitrogen atom (positions 3 and 5). quora.comyoutube.comyoutube.com

Conversely, the phenyl ring is activated by the electron-donating methyl group, which directs incoming electrophiles to the ortho and para positions relative to itself. However, the bulky isonicotinic acid group at the 2-position of the phenyl ring introduces significant steric hindrance. organicchemistrytutor.com This steric crowding would likely disfavor substitution at the ortho position (position 3 of the phenyl ring). Therefore, electrophilic attack on the phenyl ring is most likely to occur at the position para to the methyl group (position 5 of the phenyl ring).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Position of Substitution | Predicted Reactivity | Rationale |

| Pyridine | 3 and 5 | Low | Electron-withdrawing nitrogen and protonation under acidic conditions. |

| Phenyl | 5 (para to methyl) | High | Activating methyl group directs para; steric hindrance from the isonicotinic acid group disfavors ortho substitution. |

| Phenyl | 3 (ortho to methyl) | Low | Significant steric hindrance from the adjacent isonicotinic acid group. |

Oxidation and Reduction Mechanisms of Aromatic Substituents

The substituents on the aromatic rings—the methyl group and the carboxylic acid—are susceptible to oxidation and reduction reactions.

The oxidation of methyl groups on aromatic rings to carboxylic acids is a well-established transformation, often carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. organicchemistrytutor.comnih.govpearson.com In the case of this compound, the methyl group on the phenyl ring could be oxidized to a second carboxylic acid group, yielding a dicarboxylic acid. The mechanism of such oxidations typically involves radical intermediates at the benzylic position.

The reduction of the carboxylic acid group on the isonicotinic acid moiety to a primary alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govlibretexts.orgyoutube.comscholaris.ca The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. An aldehyde is formed as an intermediate, which is then further reduced to the alcohol. youtube.com It is important to note that milder reducing agents, such as sodium borohydride, are generally not strong enough to reduce carboxylic acids. youtube.com

Table 2: Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Target Substituent | Reagents | Probable Product |

| Oxidation | Methyl group | KMnO₄, H₂CrO₄ | 2-(2-Carboxyphenyl)isonicotinic acid |

| Reduction | Carboxylic acid | LiAlH₄ | (2-(2-Methylphenyl)pyridin-4-yl)methanol |

Acid-Catalyzed Reactions and their Mechanistic Pathways

The carboxylic acid group of this compound can participate in various acid-catalyzed reactions. One of the most significant is decarboxylation, the removal of the carboxyl group as carbon dioxide.

Aromatic carboxylic acids can undergo decarboxylation under acidic conditions, although this often requires high temperatures. The mechanism typically involves the protonation of the aromatic ring, followed by the departure of the carboxyl group. masterorganicchemistry.comorganic-chemistry.orgchemrevlett.comnih.gov For this compound, the stability of the resulting carbanion or carbocation intermediate would be a key factor in determining the feasibility and rate of the reaction. The presence of the second aromatic ring and the methyl group would influence the electronic stability of any charged intermediates formed during the decarboxylation process.

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Methylphenyl Isonicotinic Acid and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Structural Assignment and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of 2-(2-Methylphenyl)isonicotinic acid by probing the vibrational modes of its constituent bonds.

The IR spectrum of this compound is expected to exhibit a number of characteristic absorption bands. A very broad band would be anticipated in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, participating in strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to appear as a strong, sharp band around 1700-1725 cm⁻¹. The presence of the aromatic rings, both the pyridine (B92270) and the tolyl moieties, will give rise to several bands. The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations are particularly informative for the substitution pattern of the benzene (B151609) ring. For the ortho-substituted tolyl group, a characteristic band is expected in the 745-785 cm⁻¹ range.

Raman spectroscopy, being complementary to IR spectroscopy, is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C-C bond stretching between the two rings are expected to produce strong Raman signals. The C=O stretching vibration, while strong in the IR spectrum, will likely show a weaker signal in the Raman spectrum.

A comparative analysis with the parent isonicotinic acid reveals the influence of the 2-methylphenyl substituent. In isonicotinic acid, the C=O stretching vibration is typically observed around 1710 cm⁻¹. The introduction of the bulky tolyl group at the 2-position may induce steric hindrance, potentially affecting the electronic distribution and bond strengths within the pyridine ring and the carboxylic acid group, leading to slight shifts in the observed vibrational frequencies. docbrown.infonih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Weak-Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Strong |

| Aromatic Rings | C-H Stretch | >3000 | Strong |

| o-Substituted Benzene | C-H Bend (out-of-plane) | 745-785 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound.

In the ¹H NMR spectrum, the proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-14 ppm, due to strong deshielding and hydrogen bonding. The aromatic protons of the pyridine ring will resonate in the region of 7.5-9.0 ppm. Specifically, the proton at the 6-position of the pyridine ring is expected to be a doublet, while the protons at the 3 and 5-positions will also exhibit characteristic splitting patterns. The protons of the tolyl group will appear in the aromatic region of approximately 7.0-7.5 ppm, with their multiplicity depending on the coupling with neighboring protons. The methyl group protons of the tolyl substituent will give rise to a sharp singlet at around 2.2-2.5 ppm.

The ¹³C NMR spectrum will provide further confirmation of the structure. The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically appearing around 165-175 ppm. The carbon atoms of the pyridine ring will resonate in the range of 120-150 ppm, with the carbon attached to the tolyl group (C2) and the carbon attached to the carboxylic acid group (C4) showing distinct chemical shifts. The carbons of the tolyl ring will also appear in the aromatic region, and the methyl carbon will have a characteristic signal at approximately 20-25 ppm.

Comparison with the NMR data of the isomeric 2-(3-methylphenyl)isonicotinic acid would highlight the differences in chemical shifts arising from the different substitution patterns on the phenyl ring. lookchem.com The steric interactions between the ortho-methyl group and the pyridine ring in the target compound are likely to cause notable changes in the chemical shifts of the nearby protons and carbons compared to the meta isomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 12.0 - 14.0 (s, 1H) | 165 - 175 |

| Pyridine-H3 | 7.5 - 8.0 (d) | 120 - 125 |

| Pyridine-H5 | 7.8 - 8.3 (dd) | 123 - 128 |

| Pyridine-H6 | 8.5 - 9.0 (d) | 148 - 152 |

| Tolyl-H | 7.0 - 7.5 (m, 4H) | 125 - 140 |

| CH₃ | 2.2 - 2.5 (s, 3H) | 20 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁NO₂), the molecular weight is 213.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213. The fragmentation of this molecular ion would provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH), leading to a fragment ion at m/z 196 (M-17). Another characteristic fragmentation would be the loss of the entire carboxyl group (-COOH), resulting in a fragment at m/z 168 (M-45). The cleavage of the bond between the two aromatic rings could lead to the formation of a tolyl cation (m/z 91) and an isonicotinic acid radical, or an isonicotinoyl cation (m/z 122) and a tolyl radical. The relative intensities of these fragment ions would depend on their stability. The presence of the methyl group on the phenyl ring could also lead to the formation of a tropylium (B1234903) ion (m/z 91), a common and stable fragment in the mass spectra of toluene (B28343) derivatives.

Analysis of the fragmentation pattern of related compounds, such as 2-phenyl-isonicotinic acid methyl ester, can provide further insights into the expected fragmentation pathways. chemicalbook.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 196 | [M - OH]⁺ |

| 168 | [M - COOH]⁺ |

| 122 | [C₅H₄NCO]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl/Tropylium ion) |

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and details of intermolecular interactions.

To date, a single crystal X-ray diffraction study specifically for this compound has not been reported in publicly available literature. However, based on studies of similar pyridine carboxylic acids, it is anticipated that suitable single crystals could be grown from a variety of organic solvents by slow evaporation. The resulting crystal structure would reveal the conformation of the molecule, particularly the dihedral angle between the pyridine and phenyl rings, which is influenced by the steric hindrance of the ortho-methyl group.

The crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, would be determined from the diffraction data. It is expected that the compound would crystallize in a common centrosymmetric or non-centrosymmetric space group, depending on the packing arrangement of the molecules in the crystal lattice. The determination of the space group is a critical step in the structure solution process.

A key feature of the crystal structure of this compound would be the extensive network of hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the carboxylic acid groups of adjacent molecules will form dimeric structures through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. set-science.comnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the pro-molecule) dominates the corresponding sum over the crystal (the pro-crystal). The resulting surface provides a unique three-dimensional picture of the molecular environment and is instrumental in understanding the forces that govern crystal packing.

The Hirshfeld surface itself can be mapped with various properties, such as dnorm, di, and de. The dnorm property, a normalized contact distance, is particularly insightful as it highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. set-science.com The distances from the Hirshfeld surface to the nearest nucleus internal (di) and external (de) to the surface are also critical parameters. set-science.com

Below is an example of a data table that could be generated from Hirshfeld surface analysis of a hypothetical derivative of this compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 42.5 |

| C···H/H···C | 25.0 |

| O···H/H···O | 18.5 |

| N···H/H···N | 8.0 |

| C···C | 3.5 |

| Other | 2.5 |

This table is a representative example based on typical findings for similar organic molecules and is for illustrative purposes.

Polymorphism and Pseudopolymorphism Studies in this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, as different polymorphs can exhibit distinct physicochemical properties. uky.edu This phenomenon is particularly relevant for derivatives of this compound, where subtle changes in molecular conformation and intermolecular interactions can lead to different crystal packings.

The choice of solvent during crystallization can significantly influence the resulting polymorphic form, a phenomenon known as solvent-induced polymorphism. rsc.org Different solvents can promote different molecular conformations or hydrogen-bonding motifs, leading to the crystallization of distinct polymorphs. For instance, in related systems like 2-(phenylamino)nicotinic acid, different polymorphs were obtained by using various solvents, with some solvents yielding multiple forms non-concomitantly. uky.edu

The study of 2-(naphthalen-1-ylamino)-nicotinic acid, a structural analogue, revealed the existence of both a solvent-free form and a hydrate, the latter being a form of pseudopolymorphism where solvent molecules are incorporated into the crystal lattice. rsc.org This highlights the importance of the crystallization environment in determining the final solid-state structure.

The crystal packing of this compound derivatives is dictated by a complex interplay of non-covalent interactions. researchgate.netnih.gov Hydrogen bonds are typically the most significant of these, with the carboxylic acid group having the potential to form strong O-H···N hydrogen bonds with the pyridine nitrogen, leading to the formation of chains or other supramolecular synthons. uky.eduuky.edu Alternatively, the carboxylic acid groups can form dimeric R22(8) ring motifs through O-H···O hydrogen bonds. researchgate.net

In addition to classical hydrogen bonds, other weak interactions such as C-H···O, C-H···π, and π-π stacking interactions play a crucial role in stabilizing the three-dimensional crystal structure. researchgate.netnih.govmdpi.com The presence of the methyl group on the phenyl ring can influence the planarity of the molecule due to steric hindrance, which in turn affects the intermolecular interactions. uky.edu For example, a disruption of planarity might favor the formation of acid-pyridine heterosynthons over acid-acid homosynthons. uky.edu

Computational Chemistry and Molecular Modeling of 2 2 Methylphenyl Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. These methods provide a theoretical framework to predict molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations can elucidate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties.

For instance, DFT studies on related phenylpyridine derivatives have been used to optimize molecular geometries and investigate natural bond orbitals (NBOs). tandfonline.com Such studies on 2-(2-Methylphenyl)isonicotinic acid would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms. This process also yields important electronic properties like the dipole moment and the distribution of atomic charges, which are crucial for understanding intermolecular interactions.

A DFT study on mefenamic acid, a structurally similar compound, utilized the B3LYP functional with a 6-31G* basis set to analyze its molecular properties. scialert.net Similar calculations for this compound would provide insights into its chemical behavior.

Table 1: Representative Molecular Properties from DFT Calculations for an Analogous Compound (Mefenamic Acid)

| Property | Calculated Value |

|---|---|

| Heat of Formation | Data not available |

| Enthalpy | Data not available |

| Entropy | Data not available |

| Free Energy | Data not available |

| Dipole Moment | 4.75 D scialert.net |

| Solvation Energy | -12.26 kcal/mol scialert.net |

This table presents data for mefenamic acid as a representative example.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. These methods can provide highly accurate results, though they are computationally more demanding than DFT.

Studies on mefenamic acid have employed ab initio calculations to investigate its conformational flexibility. nih.gov For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain a very precise determination of its electronic structure and energy. This level of accuracy is important for creating reliable benchmarks for less computationally expensive methods and for studying subtle electronic effects that may influence the molecule's properties.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For example, a study on mefenamic acid and its metabolites found that the parent drug has a HOMO-LUMO gap of around 4.3 to 4.7 eV. scialert.net Analysis of the HOMO and LUMO electron density distributions can also reveal the likely sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.

Table 2: Representative Reactivity Descriptors from HOMO-LUMO Analysis for an Analogous Compound (Mefenamic Acid)

| Descriptor | Definition | Representative Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Data not available |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.3 - 4.7 scialert.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

This table presents data for mefenamic acid as a representative example.

Conformational Analysis and Potential Energy Surface Mapping

Studies on the structurally related tolfenamic acid have revealed the existence of multiple polymorphic forms, which arise from different molecular conformations. nih.govrsc.org For example, the torsion angle between the two benzene (B151609) rings in tolfenamic acid varies between its different crystal forms. researchgate.net A detailed conformational analysis of this compound would involve mapping its potential energy surface by systematically rotating the key dihedral angles. This would identify the low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility. Quantum chemical calculations on mefenamic acid have shown that its conformational flexibility is primarily due to the rotation around the N1–C8 bond. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For this compound, MD simulations could be used to study its dynamic behavior in different environments, such as in a solvent or interacting with a biological target. Simulations can reveal how the molecule's conformation changes over time and how it interacts with surrounding molecules.

MD simulations have been used to study the stability of complexes between tolfenamic acid and its protein targets. nih.govresearchgate.net These simulations can provide insights into the strength and nature of the interactions that hold the ligand in the binding site. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms during the simulation can reveal the stability of the complex and the flexibility of different parts of the molecule.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eprajournals.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.

The process involves placing the ligand in various positions and orientations within the binding site of the receptor and scoring each pose based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Numerous docking studies have been performed on tolfenamic acid and mefenamic acid to investigate their interactions with various biological targets, including cyclooxygenase (COX) enzymes and VEGFR-2. researchgate.neteurekaselect.comnih.govimpactfactor.orgui.ac.idnih.gov For this compound, molecular docking could be used to screen potential protein targets and to predict its binding affinity and mode of interaction. This information is invaluable for understanding its potential biological activity and for guiding the design of new derivatives with improved properties.

Table 3: Representative Molecular Docking Results for an Analogous Compound (Tolfenamic Acid) with a Protein Target

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| VEGFR-2 | Data not available | Data not available |

| Sp1 | Data not available | Data not available |

| Survivin | Data not available | Data not available |

This table illustrates the type of data obtained from molecular docking studies, using tolfenamic acid as a representative example.

Prediction of Binding Affinities and Binding Poses with Biological Macromolecules

Molecular docking is a primary computational tool used to predict the binding affinity and orientation of a small molecule, such as this compound, within the active site of a biological macromolecule, typically a protein. This method is instrumental in identifying potential therapeutic targets and understanding the mechanism of action.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous isonicotinic acid derivatives provides a framework for how such studies would be conducted. For instance, molecular docking studies on other isonicotinic acid derivatives have been performed to evaluate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govmdpi.com These studies often report binding energy values that indicate the strength of the interaction. For a hypothetical docking study of this compound with a target protein, the results would be presented in a table similar to the one below, which is based on data for related compounds.

Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | 1.5 µM |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | 0.8 µM |

| Dihydropteroate synthase (DHPS) | 3TYE | -7.9 | 5.2 µM |

Note: The data in this table is hypothetical and for illustrative purposes, based on studies of similar isonicotinic acid derivatives.

The binding pose, or the specific orientation of the ligand within the binding site, is another critical output of molecular docking simulations. It reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Identification of Key Amino Acid Residues in Binding Sites

By analyzing the predicted binding pose from molecular docking simulations, it is possible to identify the specific amino acid residues of the target protein that are crucial for the interaction with this compound. This information is vital for understanding the molecular basis of its biological activity and for designing more potent and selective analogs.

For example, in studies of related isonicotinic acid derivatives targeting COX-2, key interactions often involve hydrogen bonding between the carboxylic acid group of the ligand and polar amino acid residues like Arginine and Tyrosine in the active site. The methylphenyl group would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

Table 2: Predicted Key Amino Acid Interactions for this compound with a Hypothetical Target

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Arg120, Tyr355, Ser530 |

| Hydrophobic Interactions | Leu352, Val523, Ile345 |

| Pi-Stacking | Trp387 |

Note: The amino acid residues listed are hypothetical and based on common interaction patterns observed for similar molecules.

Pharmacophore Modeling for Ligand Feature Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govmdpi.comresearchgate.netmdpi.com This model can then be used as a 3D query to screen large compound libraries for new molecules with similar features and potential biological activity. nih.gov

A pharmacophore model for this compound would likely include the following features:

A hydrogen bond acceptor: The nitrogen atom in the pyridine (B92270) ring.

A hydrogen bond donor/acceptor: The carboxylic acid group.

An aromatic ring: The pyridine ring.

A hydrophobic feature: The methylphenyl group.

The spatial relationship between these features is critical for biological activity.

In Silico Screening Methodologies for Novel Analog Discovery

In silico screening, also known as virtual screening, is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening.

One common virtual screening workflow involves using a validated pharmacophore model as a filter to rapidly screen millions of compounds. The hits from this initial screening are then subjected to molecular docking to refine the predictions and prioritize a smaller set of compounds for experimental testing. This hierarchical approach increases the efficiency of the drug discovery process.

For the discovery of novel analogs of this compound, a virtual screening campaign could be designed. A library of commercially available or synthetically accessible compounds would be screened against a pharmacophore model derived from this compound or its complex with a target protein. The top-ranking hits would then be docked into the target's active site to predict their binding affinities and poses, leading to the identification of promising new candidates for synthesis and biological evaluation.

Coordination Chemistry and Metal Complexation of 2 2 Methylphenyl Isonicotinic Acid

Ligand Design Principles for 2-(2-Methylphenyl)isonicotinic Acid as a Chelate

The design of this compound as a chelating agent is predicated on the strategic placement of its donor atoms. This molecule features a carboxylic acid group and a nitrogen atom within its isonicotinic acid backbone. This arrangement allows for the formation of a stable chelate ring upon coordination to a metal center.

Synthesis of Transition Metal and Lanthanide Complexes

The synthesis of transition metal and lanthanide complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of the reactants and the desired crystalline product. Common solvents include methanol, ethanol, and acetonitrile, sometimes in combination with water.

The reaction conditions, such as temperature and pH, can be adjusted to control the stoichiometry and structure of the resulting complex. For instance, the deprotonation of the carboxylic acid group is essential for its coordination to the metal ion, which is often achieved by the addition of a base or by conducting the reaction under conditions that favor deprotonation. The general synthetic route can be represented as:

M(X)n + nL → [M(L)n] + nX

Where M is the metal ion, X is the counter-ion from the metal salt, and L is the deprotonated this compound ligand. The resulting metal complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by other crystallization techniques.

Characterization of Coordination Compounds

A comprehensive characterization of the synthesized metal complexes is essential to understand their chemical and physical properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

Elemental analysis provides the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex.

Molar conductance measurements are carried out to determine the electrolytic nature of the complexes in solution. By dissolving the complex in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring its molar conductivity, one can infer whether the complex behaves as a non-electrolyte or an electrolyte. Low molar conductance values are indicative of non-electrolytic behavior, suggesting that the anions are coordinated to the metal center and are not present as free ions in the solution.

Magnetic moment measurements at room temperature are used to determine the number of unpaired electrons in the metal center, which provides insights into its oxidation state and coordination geometry. For example, the magnetic moment of a complex can distinguish between high-spin and low-spin configurations in transition metal ions.

Electronic spectroscopy, specifically UV-Vis spectroscopy, is employed to study the electronic transitions within the complex. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions for transition metal complexes. The positions and intensities of these bands provide valuable information about the coordination environment and the nature of the metal-ligand bonding.

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. The IR spectrum of the free ligand shows a characteristic C=O stretching vibration of the carboxylic acid group. Upon coordination to a metal ion, this band shifts to a lower frequency, indicating the involvement of the carboxylate group in bonding. The asymmetric (νasym(COO-)) and symmetric (νsym(COO-)) stretching vibrations of the carboxylate group are particularly informative. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment. Changes in the chemical shifts upon complexation can provide further evidence for the coordination of the ligand to the metal center.

Crystallographic Analysis of Metal Complexes: Coordination Geometry and Bond Parameters

Crystallographic studies of complexes with this compound can reveal the specific coordination mode of the ligand, which can be bidentate chelating, monodentate, or bridging. The coordination number of the metal ion and the resulting geometry (e.g., octahedral, tetrahedral, square planar) can be determined. Furthermore, the analysis of bond parameters, such as the M-N and M-O bond lengths, provides quantitative information about the strength of the metal-ligand interactions. The steric hindrance from the 2-methylphenyl group can lead to distortions in the ideal coordination geometries, which can be quantified through the analysis of bond angles and torsion angles.

Theoretical Studies of Metal-Ligand Interactions and Stability Constants

Density Functional Theory (DFT) is a predominant computational method employed to model the geometric and electronic properties of metal complexes. researchgate.netx-mol.com Such theoretical investigations can optimize the molecular geometry of the complexes, predicting key parameters like bond lengths, bond angles, and coordination modes. This allows for a detailed understanding of how the this compound ligand would bind to a metal center. The presence of the 2-methylphenyl group introduces steric considerations that can be precisely modeled to understand its influence on the coordination environment.

Furthermore, DFT calculations are used to explore the electronic structure of the metal complexes. This includes the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the electrostatic potential, which are crucial for understanding the reactivity and stability of the complexes. researchgate.netx-mol.com These theoretical approaches can confirm the stability of the metal complexes from an electronic perspective. researchgate.net

A significant application of theoretical chemistry in this context is the prediction of stability constants (log β) and pKa values for metal complexes in solution. researchgate.net Methodologies have been developed that use DFT in conjunction with a continuum solvent model to calculate the free energies of ligand- and proton-exchange reactions. This allows for the direct computation of stability constants, which are a quantitative measure of the strength of the metal-ligand interaction. Such calculations can be particularly useful for comparing the chelating power of different ligands or the affinity of a single ligand for various metal ions.

In the absence of specific data for this compound, a general order of stability for divalent transition metal complexes, known as the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), is often observed and can be rationalized through theoretical considerations of ligand field stabilization energies and ionic radii. scispace.comwisdomlib.org Theoretical studies on related systems often corroborate this experimentally observed trend.

While experimental determination of stability constants, for instance through pH-metric titrations, remains a cornerstone of coordination chemistry, theoretical calculations provide a complementary and predictive tool. scispace.comwisdomlib.orgrspsciencehub.comnih.gov They offer molecular-level insights into the factors governing complex stability, which are not directly accessible through experimental means alone. Future computational studies on this compound would be invaluable for a comprehensive understanding of its coordination behavior and for guiding the synthesis of new metal complexes with desired properties.

Mechanistic Insights into Biological Interactions of 2 2 Methylphenyl Isonicotinic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 2-(2-Methylphenyl)isonicotinic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. For derivatives of isonicotinic acid, these studies have been pivotal in optimizing their therapeutic potential, particularly as antitubercular agents.

Correlation of Structural Modifications with Biological Response

Research into isonicotinic acid derivatives, particularly isonicotinic acid hydrazide (isoniazid) and its analogues, has revealed several key structural features that govern their biological activity.

Reactivity of the Pyridine (B92270) Nitrogen: The nitrogen atom within the pyridine ring is essential for the biological activity of 2-substituted isonicotinic acid hydrazides. Studies have shown that the antibacterial activity of these compounds correlates with the reactivity of this nitrogen atom, which is influenced by the electronic and steric properties of the substituent at the 2-position. This reactivity is believed to be crucial for the compound's ability to be incorporated into an NAD analogue, a key step in its mechanism of action against Mycobacterium tuberculosis. nih.gov

Role of the Hydrazide Group: The hydrazide moiety (-CONHNH2) is a critical pharmacophore for the antitubercular activity of isoniazid. Modifications to this group can significantly alter efficacy. For instance, substituting the NH proton of the hydrazide with an acyl group has been shown to increase the lipophilicity of the molecules. wjbphs.com This increased lipophilicity may enhance the ability of the compounds to penetrate the microbial cell membrane, leading to improved activity. wjbphs.com

Substitution on the Phenyl Ring: In derivatives that include an additional phenyl ring, substitutions on this ring can modulate activity. For example, in a series of antitubercular carboxamides, compounds with dimethyl phenyl groups showed potent inhibition against M. tuberculosis H37Rv. nih.gov However, the position of these substituents is critical; a nitro group at the meta-position of the phenyl ring was found to decrease the inhibitory activity significantly compared to other substitution patterns. nih.gov

Lipophilicity and Chain Length: For N(2)-acyl isonicotinic acid hydrazides, lipophilicity plays a significant role. Increasing the length of the acyl chain can enhance antimycobacterial activity. Studies have found that compounds with long-chain acyl groups, such as N2-lauryl and N2-octadecanoyl, were highly effective. benthamdirect.com Specifically, isonicotinic acid N'-tetradecanoyl-hydrazide and isonicotinic acid-N'-octadecanoyl hydrazide have demonstrated greater activity than the parent drug, isoniazid. benthamdirect.comnih.gov

These findings suggest that the biological response of this compound derivatives can be fine-tuned by modifying the substituents on the pyridine and phenyl rings and by altering the nature of the side chains to optimize properties like electronic reactivity and lipophilicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For isonicotinic acid derivatives, QSAR studies have been employed to identify the key physicochemical and topological parameters that govern their antimicrobial effects.

Another QSAR study performed on a series of 2-substituted isonicotinic acid hydrazides correlated the minimum inhibitory concentration (MIC) against M. tuberculosis with the electronic, steric, and lipophilic properties of the substituents. nih.gov The resulting correlations supported the hypothesis that the reactivity of the pyridine nitrogen is a crucial factor for biological activity. nih.gov Such models are valuable tools for predicting the activity of novel derivatives and guiding the design of more potent compounds.

Table 1: Key SAR Findings for Isonicotinic Acid Derivatives

| Structural Feature/Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Pyridine Nitrogen Reactivity | Essential for antitubercular activity; correlates with biological response. | nih.gov |

| Acyl Substitution on Hydrazide | Increases lipophilicity and can enhance antimicrobial activity. | wjbphs.com |

| Long-chain Acyl Groups | Increased chain length (e.g., tetradecanoyl, octadecanoyl) improves antimycobacterial potency. | benthamdirect.comnih.gov |

| Phenyl Ring Substitution | Position and nature of substituents (e.g., dimethyl vs. nitro) significantly alter activity. | nih.gov |

Mechanisms of Enzyme Inhibition and Modulation

The therapeutic effects of this compound and its derivatives are often achieved through the inhibition or modulation of specific enzymes. Understanding these mechanisms is key to explaining their biological activity and potential side effects.

Interaction with Specific Enzymatic Targets (e.g., DprE1, InhA, α-glucosidase, COX-II, 3-LOX)

Derivatives of isonicotinic and nicotinic acid have been shown to interact with a range of enzymatic targets implicated in various diseases.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): While not a direct target of isoniazid, DprE1 is another critical enzyme in the mycobacterial cell wall synthesis pathway and a target for other classes of antitubercular drugs. It is conceivable that novel derivatives of this compound could be designed to inhibit this vulnerable target.

α-Glucosidase: This enzyme, located in the gut, is responsible for breaking down complex carbohydrates into glucose. researchgate.net Inhibition of α-glucosidase can help manage post-prandial hyperglycemia in type 2 diabetes. researchgate.netnih.gov A library of novel nicotinic acid derivatives, modified at the pyridine ring, were evaluated for α-glucosidase inhibitory activity. nih.gov Several compounds exhibited inhibition values comparable to the reference drug acarbose, with IC₅₀ values as low as 26.4 µM. nih.gov Mechanistic studies revealed that the most promising compounds acted as noncompetitive inhibitors. nih.gov

Cyclooxygenase-II (COX-II) and 5-Lipoxygenase (5-LOX): These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. researchgate.net Derivatives of nicotinic acid have been investigated as selective COX-2 inhibitors, showing potent anti-inflammatory activity with reduced gastric toxicity. tandfonline.com The development of dual COX/LOX inhibitors is a promising strategy to achieve broader anti-inflammatory effects and a better safety profile, particularly concerning gastrointestinal side effects. researchgate.netsemanticscholar.org

Table 2: Enzyme Inhibition Data for Isonicotinic/Nicotinic Acid Derivatives

| Enzyme Target | Compound Class | Activity/Potency | Mechanism of Inhibition |

|---|---|---|---|

| InhA | Isoniazid-NAD adduct | Kᵢ = 0.75 nM | Slow, tight-binding, competitive |

| α-Glucosidase | Nicotinic acid derivatives | IC₅₀ = 26.4 µM | Noncompetitive |

| COX-II | Nicotinic acid derivatives | Potent inhibition | Selective inhibition |

Biochemical Pathways Modulated by this compound Derivatives

The inhibition of specific enzymes by these derivatives leads to the modulation of broader biochemical pathways:

Mycolic Acid Biosynthesis: By inhibiting InhA, isonicotinic acid derivatives directly interfere with the FAS-II pathway, halting the synthesis of mycolic acids. asm.orgyoutube.com These long-chain fatty acids are unique and essential components of the cell wall of Mycobacterium tuberculosis, providing a waxy, impermeable barrier. Its disruption is a primary mechanism of the bactericidal effect of isoniazid. asm.org

Carbohydrate Metabolism: Inhibition of α-glucosidase in the intestine slows the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides like glucose. researchgate.netnih.gov This modulation of carbohydrate digestion and absorption helps to lower post-meal blood glucose spikes, a key therapeutic strategy in managing type 2 diabetes. researchgate.net

Arachidonic Acid Cascade: Dual inhibition of COX and LOX enzymes blocks two major branches of the arachidonic acid pathway. nih.gov This prevents the synthesis of both prostaglandins (via COX) and leukotrienes (via LOX), which are potent mediators of inflammation, pain, and fever. researchgate.net This dual action can lead to more comprehensive anti-inflammatory activity and potentially fewer side effects than targeting the COX pathway alone. researchgate.net

Influence on Gene Expression of Metabolizing Enzymes (e.g., NAT1, NAT2, CYP1A1, CYP3A4)

The metabolism of this compound and its derivatives can be significantly influenced by the expression and activity of drug-metabolizing enzymes, primarily N-acetyltransferases (NAT) and cytochrome P450 (CYP) enzymes.

N-acetyltransferase 2 (NAT2): This enzyme is central to the metabolism of isoniazid. nih.gov The primary metabolic pathway for isoniazid is acetylation by NAT2 to form acetylisoniazid. nih.govresearchgate.net NAT2 is highly polymorphic in the human population, leading to different "acetylator" phenotypes (slow, intermediate, and fast). Slow acetylators have a reduced capacity to metabolize isoniazid, which can lead to higher drug levels and an increased risk of toxicity, such as peripheral neuropathy. youtube.com Conversely, fast acetylators may clear the drug more rapidly. NAT2 is involved in both the deactivation of isoniazid (formation of acetylisoniazid) and the bioactivation of its metabolite hydrazine into potentially toxic species. nih.gov

Receptor Binding Mechanisms

Interaction with Specific Receptors (e.g., TRPM2 channel, nicotinic acetylcholine receptors)

There is no available scientific literature that documents the direct interaction of this compound or its derivatives with the Transient Receptor Potential Melastatin 2 (TRPM2) channel or nicotinic acetylcholine receptors (nAChRs). Studies on other, structurally distinct isonicotinic acid derivatives have been conducted in various therapeutic areas, but these findings cannot be extrapolated to the specific compound .

Analysis of Receptor-Ligand Interactions at the Molecular Level

Due to the absence of studies on the binding of this compound to the TRPM2 channel or nAChRs, there is no data available to perform an analysis of receptor-ligand interactions at the molecular level for this compound. Molecular docking and simulation studies, which provide insights into the binding modes and affinities of ligands to their receptor targets, have not been published for this specific chemical entity in the context of these receptors.

Molecular Target Identification and Validation Approaches (beyond clinical studies)

The identification and validation of specific molecular targets for this compound have not been reported in the accessible scientific literature. Affinity-based target identification and other preclinical validation approaches are crucial steps in drug discovery to elucidate the mechanism of action of a compound; however, such studies for this compound are not currently available.

Study of Interactions with Cellular Pathways in In Vitro Models (excluding human clinical data)

In vitro studies investigating the effects of this compound on cellular pathways are not described in the existing body of scientific research. While some derivatives of isonicotinic acid have been evaluated in various cell-based assays for activities such as anticancer or antimicrobial effects, this information does not pertain to the specific compound of interest and its influence on cellular signaling cascades.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-Methylphenyl)isonicotinic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling reactions between substituted phenylboronic acids and halogenated isonicotinic acid derivatives. For example, Suzuki-Miyaura cross-coupling using 2-methylphenylboronic acid and 2-chloroisonicotinic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions can yield the target compound. Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) is critical for verifying purity (>95%) .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl rings).

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical [M+H]⁺: 244.09).

- X-ray crystallography : For solid-state conformation analysis, as demonstrated in structural analogs like 2-(2-furyl)isonicotinic acid bound to TraE protein (PDB ID: 5WIP) .

- FT-IR : Confirm carboxylic acid functionality (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹).

Advanced: How does the 2-methylphenyl substituent influence structure-activity relationships (SAR) in biological targets?

Methodological Answer:

The 2-methylphenyl group enhances lipophilicity (LogP ~2.7, comparable to fluorinated analogs in –15) and steric bulk, potentially improving membrane permeability and target binding. To validate SAR:

- Compare inhibitory activity against analogs like 2-(2,3-difluorophenyl)isonicotinic acid () in enzyme assays (e.g., IC₅₀ determination via fluorescence polarization).

- Perform molecular docking using structural data from related complexes (e.g., TraE protein in ) to model interactions with hydrophobic pockets .

Advanced: What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) with strict solvent controls (DMSO <0.1%).

- Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) alongside enzymatic activity assays.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) that may skew results .

Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cell model), metabolic stability (CYP450 interactions), and solubility (logS ~-3.5).

- Molecular dynamics (MD) simulations : Model interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding.

- QSAR models : Train on fluorinated analogs (–15) to correlate substituent effects with bioavailability .

Advanced: What strategies are recommended for designing derivatives to improve target selectivity?

Methodological Answer:

- Bioisosteric replacement : Substitute the methyl group with trifluoromethyl (as in ) or halogens () to modulate electronic effects without altering steric bulk.

- Fragment-based drug design : Use X-ray data from TraE protein complexes () to identify key hydrogen-bonding residues (e.g., Asp/Glu) for carboxylate group optimization.

- Proteome-wide profiling : Utilize kinome/phosphatase screens to assess off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.